Structural Differentiation: Complete Loss of Proteasome Inhibitory Activity vs. Parent Drug Bortezomib
The target compound is the N(1-Des(boric Acid)) Bortezomib analog. Bortezomib (Ki = 0.6 nM for 20S proteasome [1]) achieves single-digit nanomolar potency through its boronic acid moiety forming a tetrahedral intermediate with the N-terminal threonine of the β5 subunit. The target compound replaces the crucial boronic acid with a 3-methylbutanamide group, resulting in a >10,000-fold loss of proteasome inhibitory activity [2].
| Evidence Dimension | 20S Proteasome Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | No inhibition detectable (>100 µM) [Functionally Inactive] |
| Comparator Or Baseline | Bortezomib: Ki = 0.6 nM (20S proteasome chymotrypsin-like activity) |
| Quantified Difference | >167,000-fold decrease in binding affinity relative to Bortezomib (minimum estimate) |
| Conditions | Purified human 20S proteasome; fluorogenic substrate Suc-LLVY-AMC assay |
Why This Matters
This structural-functional dichotomy makes it an essential negative control for proteasome inhibition assays and a key marker for oxidative deboronation/degradation pathways in forced degradation studies.
- [1] Adams, J. et al. Proteasome Inhibitors in Cancer Therapy. Humana Press, Totowa, 2004; updated Ki value from Groll M et al. Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome. Structure, 2006, 14, 451–456. View Source
- [2] Jason Labutti et al. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. Chem Res Toxicol, 2006, 19(4), 539-46. View Source
